![molecular formula C19H25NO3S B4645004 N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4645004.png)
N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide
Overview
Description
N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as BAY 41-2272 and belongs to the class of compounds known as sulfonylureas. BAY 41-2272 is a potent activator of soluble guanylate cyclase (sGC) and has been found to have several beneficial effects on human health.
Mechanism of Action
BAY 41-2272 works by activating N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that plays a crucial role in several physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. By activating N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide, BAY 41-2272 increases the production of cGMP, leading to vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
BAY 41-2272 has several biochemical and physiological effects that have been studied extensively. It has been found to increase the levels of cGMP in various tissues, leading to vasodilation and anti-inflammatory effects. Moreover, BAY 41-2272 has been found to inhibit the proliferation of smooth muscle cells, which makes it a potential candidate for the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
BAY 41-2272 has several advantages for lab experiments. It is a potent activator of N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide and has been found to have several beneficial effects on human health. Moreover, it is relatively easy to synthesize and can be purified using standard chromatographic techniques. However, BAY 41-2272 also has some limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. Moreover, it has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of BAY 41-2272. One potential area of research is the development of more potent and selective N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide activators. Moreover, the use of BAY 41-2272 in the treatment of other medical conditions such as diabetes and cancer is an area of active research. Additionally, the study of the long-term effects of BAY 41-2272 is an area that requires further investigation. Overall, BAY 41-2272 is a promising compound that has significant potential for the treatment of various medical conditions.
Scientific Research Applications
BAY 41-2272 has been extensively studied for its potential applications in the treatment of various medical conditions. It has been found to have vasodilatory effects, which make it a potential candidate for the treatment of pulmonary hypertension. Moreover, BAY 41-2272 has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.
properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-15-5-11-18(12-6-15)24(21,22)20-13-14-23-17-9-7-16(8-10-17)19(2,3)4/h5-12,20H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHIECMBHNZKFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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